Synthesis and Characterization of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide
Synthesis and Characterization of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of cis-Cyclopropane-1,2-dicarbohydrazide, a molecule of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Introduction
Cyclopropane-1,2-dicarbohydrazide is a derivative of cyclopropane-1,2-dicarboxylic acid, featuring two hydrazide functional groups. The strained cyclopropane ring and the presence of hydrogen-bonding hydrazide moieties contribute to its distinct chemical properties and potential applications as, for example, an enzyme inhibitor or a nucleating agent in polymers.[1] This document details the synthetic route from its corresponding dicarboxylic acid and outlines the key analytical techniques for its characterization.
Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide
The primary synthetic route to cis-Cyclopropane-1,2-dicarbohydrazide involves the reaction of cis-cyclopropane-1,2-dicarboxylic acid with hydrazine.[1] This two-step process begins with the formation of the cyclopropane ring, followed by the conversion of the carboxylic acid groups to hydrazides.
Synthesis of cis-Cyclopropane-1,2-dicarboxylic acid
The precursor, cis-cyclopropane-1,2-dicarboxylic acid, can be synthesized via the cyclopropanation of maleic or fumaric acid derivatives.[1] One common method involves the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione.[2]
Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide from cis-Cyclopropane-1,2-dicarboxylic acid
The conversion of the dicarboxylic acid to the dicarbohydrazide is achieved through a reaction with hydrazine hydrate.[1]
Experimental Protocol: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide
Materials:
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cis-Cyclopropane-1,2-dicarboxylic acid
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Hydrazine hydrate
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Ethanol
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cis-cyclopropane-1,2-dicarboxylic acid in ethanol.
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Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. The reaction is typically carried out under reflux conditions.[1]
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure cis-Cyclopropane-1,2-dicarbohydrazide.[1]
Characterization of Cyclopropane-1,2-dicarbohydrazide
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized Cyclopropane-1,2-dicarbohydrazide.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C5H10N4O2 | [3] |
| Molecular Weight | 158.16 g/mol | [3] |
| IUPAC Name | (1S,2R)-cyclopropane-1,2-dicarbohydrazide | [1] |
| Canonical SMILES | C1C(C1C(=O)NN)C(=O)NN | [1] |
| Purity | ≥98% | [3] |
Spectroscopic Data
While specific spectral data for Cyclopropane-1,2-dicarbohydrazide is not extensively published, the expected characteristic signals can be inferred from the analysis of its precursor, cyclopropane-1,2-dicarboxylic acid, and related hydrazide compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropane ring protons and the protons of the hydrazide groups (-NH and -NH₂). Due to the symmetry of the cis isomer, the cyclopropyl protons would likely present as a complex multiplet. The chemical shift for cyclopropane protons is typically observed at a very high field, around 0.22 ppm.[4] The amide and amine protons of the hydrazide group would appear as broad singlets at a lower field.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the cyclopropane carbons and the carbonyl carbons of the hydrazide groups.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is a crucial tool for identifying the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| N-H stretching (hydrazide) | 3200-3400 | General IR tables |
| C=O stretching (amide I) | ~1650 | General IR tables |
| N-H bending (amide II) | ~1550 | General IR tables |
| C-H stretching (cyclopropane) | ~3080-3040 | [5] |
| -CH₂- deformation (cyclopropane) | 1480-1440 | [5] |
| -CH₂- skeletal vibration (cyclopropane) | 1020-1000 | [5] |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of Cyclopropane-1,2-dicarbohydrazide would show a molecular ion peak (M+) corresponding to its molecular weight (158.16 g/mol ).[3] Fragmentation patterns would likely involve the loss of the hydrazide groups.
Visualizing the Synthesis and Structure
Synthesis Workflow
Caption: Synthetic pathway for cis-Cyclopropane-1,2-dicarbohydrazide.
Characterization Logic
Caption: Logic flow for the characterization of the synthesized compound.
References
- 1. Cis-cyclopropane-1,2-dicarboxylic acid hydrazide | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemscene.com [chemscene.com]
- 4. docbrown.info [docbrown.info]
- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]


